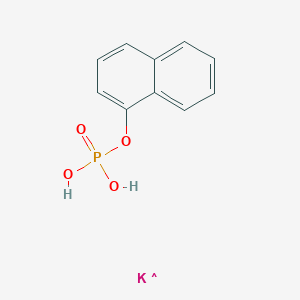
1-Fluoro-4-propoxybenzene
Overview
Description
1-Fluoro-4-propoxybenzene is an organic compound with the molecular formula C9H11FO. It is a derivative of benzene, where a fluorine atom is substituted at the para position and a propoxy group is attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
1-Fluoro-4-propoxybenzene can be synthesized through several methods:
-
Synthetic Routes and Reaction Conditions
Nucleophilic Aromatic Substitution: One common method involves the nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a polar aprotic solvent like dimethylformamide.
Halogen Exchange Reaction: Another method involves the halogen exchange reaction where 1-chloro-4-propoxybenzene is treated with a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst.
-
Industrial Production Methods
Continuous Flow Processes: In industrial settings, continuous flow processes are often employed to produce this compound. These processes involve the continuous feeding of reactants and removal of products, which enhances efficiency and yield.
Catalytic Methods: Catalysts such as palladium or nickel complexes can be used to facilitate the fluorination and etherification reactions, improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
1-Fluoro-4-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into corresponding alcohols or hydrocarbons.
Scientific Research Applications
1-Fluoro-4-propoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-fluoro-4-propoxybenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. Its effects are mediated through the modulation of signaling cascades and gene expression.
Comparison with Similar Compounds
1-Fluoro-4-propoxybenzene can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Fluoro-4-methoxybenzene: This compound has a methoxy group instead of a propoxy group. It exhibits different reactivity and physical properties due to the shorter alkyl chain.
1-Fluoro-4-ethoxybenzene: Similar to this compound but with an ethoxy group. It has slightly different solubility and boiling point characteristics.
1-Fluoro-4-butoxybenzene: This compound has a longer butoxy group, which affects its hydrophobicity and reactivity compared to this compound.
-
Uniqueness: : The propoxy group in this compound provides a balance between hydrophobicity and reactivity, making it a versatile intermediate in organic synthesis. Its unique combination of fluorine and propoxy substituents imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
1-fluoro-4-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDUWQADJFGPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591704 | |
| Record name | 1-Fluoro-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203511-18-6 | |
| Record name | 1-Fluoro-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1612507.png)





![{4-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1612515.png)


![4-[2-(Trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1612522.png)



